molecular formula C18H27N3O3 B2996415 N1-isobutyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 953941-08-7

N1-isobutyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No. B2996415
CAS RN: 953941-08-7
M. Wt: 333.432
InChI Key: NIQAHBUFUMRCIX-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as A-317491, is a selective antagonist of the P2X3 and P2X2/3 receptors. This compound has been studied extensively for its potential use as a therapeutic agent for various pain-related conditions.

Scientific Research Applications

Organogels as Dermal and Topical Drug Delivery Vehicles

  • Application in Drug Delivery Systems : Aminoalcohol-based bis-(aminoalcohol)oxalamides have been explored to develop drug depot systems illustrated as a novel dermal and topical drug delivery vehicle for non-steroidal anti-inflammatory drug molecules. This study indicates the potential of oxalamide derivatives in creating effective drug delivery mechanisms, showcasing their importance in pharmaceutical applications (Uzan et al., 2016).

Crystallization Behavior in Polymers

  • Effect on Poly(l-Lactide) Crystallization : N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), a soluble-type nucleator, significantly promotes the crystallization process of poly(l-lactic acid) (PLLA) when pre-melted and subjected to shear flow. This highlights the utility of oxalamide derivatives in enhancing the material properties of polymers, suggesting their potential in improving polymer processing and application (Shen et al., 2016).

properties

IUPAC Name

N'-(2-methylpropyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14(2)12-20-18(23)17(22)19-8-9-21-10-11-24-16(13-21)15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQAHBUFUMRCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCCN1CCOC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-isobutyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

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